3-(5-Ethoxycarbonyl-2-furanyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-prop-2-enylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJDPLDLGUICBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572587 | |
| Record name | Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252357-14-5 | |
| Record name | Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 5 Ethoxycarbonyl 2 Furanyl 1 Propene and Analogous Furan Derivatives
Direct Synthetic Routes to the 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene Scaffold
Direct synthesis of the target scaffold necessitates a logical sequence of reactions to first establish the substituted furan (B31954) ring and then append the propene group.
Strategies for Furan Ring Construction with Ethoxycarbonyl Functionalization
The formation of the furan ring, particularly with an ethoxycarbonyl group at the 2-position, can be achieved through various cyclization strategies. These methods typically involve the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, a process known as the Paal-Knorr furan synthesis. mdpi.comnumberanalytics.com Another classical approach is the Feist-Benary synthesis, which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds. mdpi.com
Modern methods often employ transition metal catalysis to construct the furan core from readily available starting materials. For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide an efficient route to substituted furans. Similarly, rhodium-catalyzed [3+2] cycloadditions of alkynes with α-diazocarbonyl compounds represent a direct pathway to polysubstituted furans. nih.gov A scalable and alternative route involves carbonate-promoted C-H carboxylation, which can synthesize furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2; the diacid can then be selectively esterified. rsc.orgresearchgate.net
| Furan Synthesis Method | Precursors | Conditions | Relevance |
| Paal-Knorr Synthesis | 1,4-Diketones | Acidic, non-aqueous | Fundamental method for furan ring formation. mdpi.com |
| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base (ammonia or pyridine) | Classic route to functionalized furans. mdpi.com |
| Gold-Catalyzed Cyclization | Substituted propargylic alcohols | Gold catalysts (e.g., (Ph3P)AuCl-AgNTf2) | Mild conditions, excellent yields for various substituted furans. |
| Rhodium-Catalyzed Cycloaddition | Arylacetylenes, α-Diazocarbonyls | Rhodium catalysts (e.g., Rh2(OAc)4) | Direct approach for constructing polysubstituted furans. nih.gov |
| Carbonate-Promoted Carboxylation | 2-Furoic acid, CO2 | Alkali carbonate salts, heat | Scalable, biomass-derived route to furan-2,5-dicarboxylates. rsc.orgresearchgate.net |
Introduction of the Propene Chain via Olefination Reactions
Once the ethyl 5-formylfuran-2-carboxylate precursor is obtained, the 1-propene chain can be introduced via olefination reactions. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons reaction, are standard methods for converting aldehydes into alkenes.
A more recent and powerful technique is olefin cross-metathesis (CM). This approach allows for the coupling of an allylic alcohol with an enone to produce γ-hydroxyenone intermediates, which can then be cycloaromatized to form furan derivatives. nih.gov This methodology provides a flexible and regiocontrolled route to substituted furans. nih.govpnas.org For instance, a tandem olefin CM followed by an acid-catalyzed isomerization cascade can directly yield 2,5-disubstituted furans. pnas.org
Bromination of Precursors in the Synthesis of Related Compounds
Bromination of the furan ring is a key step for introducing functionality, as the resulting bromofurans are versatile intermediates for cross-coupling reactions. Furan reacts vigorously with halogens, often leading to polyhalogenated products. pharmaguideline.com Therefore, milder and more controlled conditions are necessary for selective monobromination. pharmaguideline.com
The reaction of furan with N-bromosuccinimide (NBS) in the presence of a weakly acidic carboxylic resin catalyst (Amberlite® IRP-64) can produce 2-bromofuran (B1272941). researchgate.net For furans already containing an electron-withdrawing group like an ester at the 2-position, electrophilic substitution, such as bromination, typically occurs at the 5-position. pharmaguideline.com For example, 3,4-dibromo-2(5H)-furanone can be regioselectively functionalized at the 4-position via Suzuki coupling with alkylboronic acids, leaving a bromine atom that can be further manipulated. unipi.it
Palladium-Catalyzed Approaches in Furanyl Compound Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis and offers highly efficient methods for constructing and functionalizing furan derivatives.
Carbonylation Reactions for Ethoxycarbonyl Introduction
Palladium-catalyzed carbonylation is a direct method for introducing ester functionalities onto aromatic and heteroaromatic rings. This process typically involves reacting a halide or triflate precursor with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst and a base. For furan derivatives, this allows for the synthesis of furan-2-carboxylates from corresponding 2-halofurans.
Recent advancements have focused on the direct C-H activation and carbonylation of the furan ring, bypassing the need for pre-functionalized substrates. A palladium-catalyzed system using Pd(OAc)2 under a binary CO/CO2 atmosphere has been developed for the direct carbonylation of furans to yield the corresponding carboxylic acids. rsc.org Another sustainable approach involves the methoxycarbonylation of furfuryl alcohols using a Pd(OAc)2/DPPF catalytic system, avoiding the use of halogenated substrates. mdpi.com The PdI2/KI system has also proven effective for the oxidative carbonylation of various substrates to produce carbonyl-functionalized furan derivatives. nih.govunical.it
| Catalytic System | Substrate Type | Product | Key Features |
| Pd(OAc)2 / CO/CO2 | Furan | Furan-2-carboxylic acid | Direct C-H activation; avoids pre-functionalization. rsc.org |
| Pd(OAc)2 / DPPF | Furfuryl alcohols | Furanyl acetates | Sustainable one-pot synthesis from alcohols. mdpi.com |
| PdI2 / KI | (Z)-2-en-4-yn-1-ols | Furan-2-acetic esters | Oxidative cyclization-alkoxycarbonylation process. unical.it |
| PdI2 / KI | 2-Propargyl-1,3-dicarbonyls | 2-(4-Acylfuran-2-yl)acetamides | Oxidative aminocarbonylation and cyclization. nih.gov |
Cross-Coupling Methodologies for Aryl/Alkyl-Furan Linkages
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds between the furan ring and various alkyl or aryl partners. Reactions such as the Suzuki, Heck, and Stille couplings are widely employed. mdpi.com
For synthesizing a compound like this compound, a Suzuki coupling between ethyl 5-bromofuran-2-carboxylate and allylboronic acid would be a viable strategy. Research has demonstrated the successful Suzuki coupling of 2-bromofuran with various aryl boronic acids to produce 2-arylfurans. researchgate.net
Furthermore, direct C-H activation and arylation of furan substrates offer a more atom-economical approach. Studies have shown that NHC-palladium(II) complexes can effectively catalyze the cross-coupling of furanyl derivatives with aryl bromides via C-H activation of the heterocycle, achieving high yields. mdpi.comresearchgate.net This method can be used to link aryl groups to the furan core, and by extension, could be adapted for alkyl groups. mdpi.comresearchgate.net The Heck reaction of γ-hydroxyenone intermediates can also be used to synthesize 2,3,5-trisubstituted furans, demonstrating another powerful palladium-catalyzed C-C bond-forming strategy. nih.govpnas.org
Lewis Acid-Mediated Condensations for Furan Derivative Formation
The Paal-Knorr furan synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, can be effectively catalyzed by Lewis acids. wikipedia.org Traditionally promoted by protic acids, the use of Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·Et₂O), and titanium tetrachloride (TiCl₄) offers milder reaction conditions, which can be advantageous for substrates with sensitive functional groups. wikipedia.orgresearchgate.net The reaction mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygen atoms, which enhances its electrophilicity. This is followed by enolization of the second carbonyl group and subsequent intramolecular nucleophilic attack to form a five-membered hemiacetal intermediate. wikipedia.org A final dehydration step, also facilitated by the Lewis acid, yields the furan ring. wikipedia.org
The choice of Lewis acid can influence the reaction's efficiency and stereoselectivity, particularly in the synthesis of more complex, substituted tetrahydrofurans. nih.gov For instance, the coupling of certain alcohols and aldehydes to form tetrahydrofurans has been mediated by indium(III) triflate (In(OTf)₃), proceeding through an oxonium ion intermediate. nih.gov Similarly, tin(IV) chloride (SnCl₄) has been employed to initiate Prins cyclization-pinacol rearrangements, yielding 3-acyl tetrahydrofuran (B95107) derivatives. nih.gov
A notable application of Lewis acid catalysis is in the reaction of α-diazoesters with β-benzyloxy carbonyl compounds. As demonstrated by Angle, SnCl₄ can mediate the synthesis of substituted tetrahydrofurans from aldehydes and ethyl diazoacetate. nih.gov This reaction is thought to proceed via nucleophilic addition of the diazo ester to the Lewis acid-activated aldehyde, followed by intramolecular alkylation and debenzylation. nih.gov
| Catalyst | Substrates | Product Type | Reference |
| ZnBr₂, BF₃·Et₂O | 1,4-Dicarbonyl compounds | Substituted furans | |
| TiCl₄ | Tricarbonyl compounds | Polysubstituted furans | researchgate.net |
| In(OTf)₃ | Alcohols and aldehydes | Substituted tetrahydrofurans | nih.gov |
| SnCl₄ | Aldehydes and ethyl diazoacetate | Substituted tetrahydrofurans | nih.gov |
Reactions Involving α-Haloketones and β-Dicarbonyl Compounds in Furan Synthesis
The reaction between α-haloketones and β-dicarbonyl compounds provides a versatile route to substituted furans, primarily through the Feist-Benary synthesis. wikipedia.orgambeed.com This condensation reaction is typically catalyzed by a base, such as ammonia (B1221849) or pyridine (B92270). wikipedia.orguobaghdad.edu.iq The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone via an S N 2 reaction. The resulting intermediate can then cyclize and dehydrate to form the furan ring. quimicaorganica.orgyoutube.com
A variation of this methodology involves the isolation of the tricarbonyl intermediates formed from the initial nucleophilic substitution. These intermediates can then undergo a Paal-Knorr type cyclization to yield furan isomers different from those obtained directly through the Feist-Benary pathway. researchgate.net An efficient method for this subsequent cyclodehydration utilizes titanium tetrachloride as a powerful dehydrating agent, leading to polysubstituted furans in good to excellent yields. researchgate.net This two-step approach enhances the versatility of using α-haloketones and β-dicarbonyl compounds as starting materials.
Enolate Formation: A base abstracts an acidic proton from the β-dicarbonyl compound. quimicaorganica.org
Nucleophilic Substitution: The enolate attacks the α-haloketone, displacing the halide. quimicaorganica.org
Cyclization/Dehydration: The intermediate undergoes intramolecular condensation and elimination of water to form the aromatic furan ring. quimicaorganica.orgyoutube.com
This method is particularly valuable for generating furans with a carbonyl group at the C-3 position. researchgate.net
| Reaction Name | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
| Feist-Benary Synthesis | α-Haloketone, β-Dicarbonyl compound | Base (e.g., pyridine, ammonia) | Direct formation of substituted furans | wikipedia.orguobaghdad.edu.iq |
| Paal-Knorr (from intermediate) | Tricarbonyl intermediate | Dehydrating agent (e.g., TiCl₄) | Synthesis of furan isomers from isolated intermediates | researchgate.netresearchgate.net |
Superelectrophilic Activation in Furan Derivative Formation
Superelectrophilic activation is a powerful technique that utilizes superacids, such as trifluoromethanesulfonic acid (TfOH), to generate highly reactive cationic species from organic molecules. beilstein-journals.org This method has been successfully applied to biomass-derived furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2,5-diformylfuran (2,5-DFF) to synthesize novel furan-containing structures. beilstein-journals.orgbeilstein-journals.org
In the presence of a Brønsted superacid like TfOH, the aldehyde or hydroxymethyl groups on the furan ring are protonated, leading to the formation of dicationic intermediates. beilstein-journals.orgnih.gov These superelectrophiles are significantly more reactive than their precursors and can readily participate in reactions such as Friedel-Crafts-type hydroxyalkylations or arylations with arenes. beilstein-journals.org For example, the reaction of 5-HMF with arenes in TfOH can yield 5-arylmethylfurfurals and 2-arylmethyl-5-(diarylmethyl)furans, with the product distribution depending on the nucleophilicity of the arene. nih.gov
Lewis superacids, such as aluminum bromide (AlBr₃), can also be used. The reaction of 2,5-DFF with arenes in the presence of AlBr₃ leads to the formation of 5-(diarylmethyl)furfurals. nih.gov These reactions demonstrate the potential of superelectrophilic activation to create complex, arylated furan derivatives from readily available starting materials, opening new avenues for organic synthesis based on biomass. beilstein-journals.org
| Furan Substrate | Superacid | Reactant | Product Type | Yield Range |
| 5-Hydroxymethylfurfural (5-HMF) | Triflic acid (TfOH) | Arenes | 5-Arylmethylfurfurals | 17–91% |
| 5-Hydroxymethylfurfural (5-HMF) | Triflic acid (TfOH) | Arenes | 2-Arylmethyl-5-(diarylmethyl)furans | 10–37% |
| 2,5-Diformylfuran (2,5-DFF) | Aluminum bromide (AlBr₃) | Arenes | 5-(Diarylmethyl)furfurals | 51–90% |
Stereoselective Synthesis of Furan-Substituted Systems
The development of stereoselective methods for the synthesis of furan-containing systems, particularly tetrahydrofurans, is of great interest due to the prevalence of this motif in biologically active natural products. nih.gov Various strategies have been devised to control the stereochemistry during the formation of the furan ring and the installation of its substituents.
Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides have been shown to produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The steric bulk of the substituents on the alkene can influence the chemical yield, but high diastereoselectivity is generally maintained. nih.gov
Another approach involves the intramolecular nucleophilic capture of oxonium ions. For example, Lewis acid-mediated coupling can generate reactive oxonium intermediates that undergo intramolecular cyclization with a tethered alkene, allowing for stereocontrol based on the transition state geometry. nih.gov Radical cyclizations also offer a pathway to stereoselectively form tetrahydrofuran derivatives, where the diastereoselectivity can be controlled by the addition of Lewis acids. diva-portal.org
Furthermore, asymmetric catalysis has been employed to achieve enantioselective synthesis. Organocatalytic methods have been developed for the asymmetric annulation of furan-indoles with 2,3-indolyldimethanols, yielding compounds with both axial and central chirality in high yields and with excellent enantioselectivities. bohrium.comresearchgate.net Similarly, sequential one-pot copper-catalyzed asymmetric Henry reactions and iodocyclizations of γ,δ-unsaturated alcohols provide access to a range of 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities (up to 97% ee). chemistryviews.org
| Method | Key Feature | Product | Stereoselectivity | Reference |
| Palladium-Catalysis | Reaction of γ-hydroxy alkenes and aryl/vinyl bromides | trans-Disubstituted tetrahydrofurans | Up to >20:1 dr | nih.gov |
| Asymmetric Henry Reaction/Iodocyclization | One-pot Cu-catalyzed sequential reaction | 2,5-Polysubstituted tetrahydrofurans | Up to 97% ee | chemistryviews.org |
| Organocatalytic Annulation | Asymmetric (2+4) annulation | Furan-indole compounds with axial and central chirality | High regio-, diastereo-, and enantioselectivities | bohrium.comresearchgate.net |
| Radical Cyclization | Lewis acid-controlled diastereoselectivity | Disubstituted tetrahydrofurans | Reversible cis/trans selectivity | diva-portal.org |
Reactivity and Mechanistic Investigations of 3 5 Ethoxycarbonyl 2 Furanyl 1 Propene
Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), exhibiting significantly greater reactivity than benzene (B151609). pearson.comchemicalbook.com In 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene, the furan ring is substituted at the C2 and C5 positions, which are the most reactive sites for electrophilic attack. quora.com Consequently, electrophilic substitution must occur at the less reactive C3 or C4 positions.
The regiochemical outcome of EAS reactions on this molecule is governed by the directing effects of the existing substituents. The 1-propene group at the C2 position is a weakly activating alkyl group, which typically directs incoming electrophiles to the ortho and para positions. The ethoxycarbonyl group at the C5 position is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C3). libretexts.org The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the C3 position, which is meta to the deactivating ester group and ortho to the activating propene group.
Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, and Friedel-Crafts reactions, though milder conditions are generally required compared to benzene to avoid polymerization or ring-opening. pearson.com
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-(5-Ethoxycarbonyl-4-nitro-2-furanyl)-1-propene |
| Bromination | Br₂ in dioxane | 3-(4-Bromo-5-ethoxycarbonyl-2-furanyl)-1-propene |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ (mild Lewis acid) | 3-(4-Acetyl-5-ethoxycarbonyl-2-furanyl)-1-propene |
Addition Reactions of the 1-Propene Moiety
The 1-propene side chain introduces alkene reactivity into the molecule, primarily involving addition reactions across the carbon-carbon double bond.
Electrophilic Addition Pathways
The double bond of the 1-propene group can react with electrophiles. In the case of unsymmetrical reagents like hydrogen halides (HX), the addition follows Markovnikov's rule. libretexts.orgwikipedia.org This rule states that the proton (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.org Consequently, the nucleophilic halide (X-) then attacks the more substituted carbon.
| Reaction | Reagents | Major Product | Governing Principle |
|---|---|---|---|
| Hydrohalogenation | HBr | 3-(5-Ethoxycarbonyl-2-furanyl)-2-bromopropane | Markovnikov's Rule |
| Halogenation | Br₂ | 3-(5-Ethoxycarbonyl-2-furanyl)-1,2-dibromopropane | Anti-addition |
| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ (cat.) | 3-(5-Ethoxycarbonyl-2-furanyl)-2-propanol | Markovnikov's Rule |
The mechanism for hydrohalogenation involves the initial attack of the alkene's π-electrons on the electrophile (H+), forming a secondary carbocation. pressbooks.pub This is followed by the rapid attack of the bromide nucleophile on the carbocation to yield the final product. pressbooks.pub
Cycloaddition Reactions (e.g., Diels-Alder) of the Furan and Propene Moieties
The furan ring, being a conjugated diene, can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.comacs.org However, the reactivity of furan as a diene is influenced by its substituents. Electron-withdrawing groups, such as the ethoxycarbonyl group in this compound, decrease the electron density of the furan ring, making it less reactive in normal-electron-demand Diels-Alder reactions. rsc.orgmdpi.com Conversely, electron-donating groups enhance reactivity. mdpi.com
Despite the deactivating effect of the ester, the furan moiety can still react with strong dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, often requiring heat to overcome the activation barrier and the aromatic stability of the furan ring. rsc.orgmdpi.org These reactions typically yield oxabicyclic products. mdpi.com The reaction of furan derivatives with dienophiles often results in the formation of the kinetically favored endo adduct, which may isomerize to the more thermodynamically stable exo product upon heating. acs.org
| Reaction Type | Reactant | Role of this compound | Potential Product Class |
|---|---|---|---|
| Intermolecular Diels-Alder | Maleic Anhydride | Diene (Furan Ring) | Oxabicycloheptene derivative |
| Intermolecular Diels-Alder | 1,3-Butadiene | Dienophile (Propene Moiety) | Substituted cyclohexene |
Additionally, the 1-propene moiety can function as a dienophile in a Diels-Alder reaction with a more reactive diene.
Chemical Transformations of the Ethoxycarbonyl Group
The ethoxycarbonyl group is a versatile functional group that can undergo several important transformations.
Ester Hydrolysis and Transesterification Reactions
Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol under either acidic or basic conditions. jk-sci.comwikipedia.org
Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like H₂SO₄. The mechanism is the microscopic reverse of the Fischer esterification. youtube.com
Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. masterorganicchemistry.comlibretexts.org The initial products are the carboxylate salt and ethanol. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to an equilibrium with the corresponding methyl ester and ethanol. researchgate.net Driving the reaction to completion often involves using a large excess of the new alcohol or removing one of the products. wikipedia.org
| Reaction | Conditions | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 3-(5-Carboxy-2-furanyl)-1-propene + Ethanol |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, heat 2. H₃O⁺ | 3-(5-Carboxy-2-furanyl)-1-propene + Ethanol |
| Transesterification | CH₃OH, H⁺ or CH₃O⁻ (cat.), heat | 3-(5-Methoxycarbonyl-2-furanyl)-1-propene + Ethanol |
Reduction and Oxidation Reactions of the Ester Moiety
The ethoxycarbonyl group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, converting the ester into two alcohol products: one derived from the acyl portion (a primary alcohol) and the other from the alkoxy portion (ethanol). masterorganicchemistry.comjove.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. jove.com
It is important to note that LiAlH₄ can also reduce the double bond of the 1-propene moiety. Chemoselective reduction of the ester in the presence of the alkene can be challenging. Milder or more sterically hindered reducing agents might offer better selectivity. acs.org
Direct oxidation of the ester functional group itself is not a common transformation under standard laboratory conditions. Oxidative reactions on the molecule would preferentially target the electron-rich furan ring or the 1-propene double bond. acs.orgthieme-connect.comrsc.org For instance, strong oxidizing agents can lead to the oxidative cleavage of the furan ring. researchgate.netacs.org
| Reaction | Reagents | Major Organic Product |
|---|---|---|
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | (5-(3-Propenyl)furan-2-yl)methanol |
Ring-Opening and Rearrangement Processes in Furan-Based Systems
The furan ring, an aromatic heterocycle, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. These transformations are of significant interest as they provide pathways to highly functionalized carbocyclic and heterocyclic compounds. The reactivity of the furan nucleus is influenced by the nature of its substituents. In the case of this compound, the electron-withdrawing ethoxycarbonyl group at the 5-position and the allyl group at the 2-position play crucial roles in directing the course of these reactions.
Acid-catalyzed ring-opening of furans typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack, leading to the formation of dicarbonyl compounds. rsc.org For instance, studies on biomass-derived furans have shown that the substitution pattern on the furan ring significantly influences the reaction pathways and product distribution. rsc.org While direct studies on the acid-catalyzed ring-opening of this compound are not extensively documented, it is plausible that under acidic conditions, it would undergo hydrolysis of the ester and subsequent ring-opening to yield a functionalized keto-acid or its derivatives.
Thermal rearrangements of allyl-substituted furans can also occur, though these often require high temperatures. A notable rearrangement in furan chemistry is the Claisen rearrangement of allyl furfuryl ethers. While the propene group in this compound is attached via a carbon-carbon bond, related sigmatropic rearrangements in analogous systems can be envisaged, potentially leading to isomeric structures.
A significant rearrangement process for furan-based systems involves their interaction with alkynes, which can lead to the formation of phenols and other aromatic compounds. This transformation often involves a cascade of reactions, including cycloaddition, ring-opening of the resulting oxa-bridged intermediate, and subsequent rearrangement.
Intramolecular Reactions of Alkynes with Furans
The intramolecular reaction of an alkyne tethered to a furan ring represents a powerful strategy for the synthesis of complex polycyclic structures. These reactions can proceed through various mechanisms, including Diels-Alder reactions or metal-catalyzed cycloisomerizations. For a derivative of this compound where the propene unit is replaced by a longer chain containing an alkyne, several intramolecular transformations are possible.
One of the most studied intramolecular reactions of alkyne-tethered furans is the intramolecular Diels-Alder (IMDA) reaction. rsc.orgresearchgate.net In this process, the furan acts as the diene and the alkyne as the dienophile. The initial [4+2] cycloaddition forms a strained oxa-bridged cycloadduct. This intermediate can then undergo further transformations. Depending on the reaction conditions and the nature of the substituents, the oxa-bridge can be cleaved to afford substituted phenolic compounds. nih.gov
Metal-catalyzed intramolecular reactions of furans with alkynes offer an alternative pathway to phenolic derivatives. For example, platinum(II) chloride has been shown to catalyze the reaction of 5-(2-furyl)-1-alkynes to yield phenols. acs.org The proposed mechanism involves the formation of a cyclopropyl (B3062369) platinacarbene intermediate, followed by ring-opening of both the cyclopropane (B1198618) and dihydrofuran rings to form a carbonyl compound. Subsequent reaction with the platinum carbene leads to an oxepin, which is in equilibrium with an arene oxide that ultimately aromatizes to the phenol. acs.org Gold catalysts have also been employed for similar cyclizations of furan-ynes, proceeding through an intramolecular Diels-Alder reaction of an in-situ generated allene (B1206475) intermediate. researchgate.net
These studies suggest that a suitably designed alkyne-tethered derivative of this compound could serve as a precursor for the synthesis of substituted naphthol derivatives, where the ethoxycarbonyl group would ultimately be positioned on the newly formed aromatic ring. The reaction conditions, particularly the choice of catalyst, would be critical in directing the reaction towards the desired cyclized and rearranged product.
Selectivity and Regiochemistry Studies of Relevant Transformations
The selectivity and regiochemistry of the ring-opening, rearrangement, and intramolecular cyclization reactions of furan-based systems are governed by a combination of electronic and steric factors. The substituents on both the furan ring and the tethered reactive partner play a decisive role in determining the outcome of these transformations.
In the context of intramolecular Diels-Alder reactions of furan-alkyne systems, the regioselectivity is influenced by the substitution pattern of the furan and the nature of the tether connecting the diene and dienophile. The ethoxycarbonyl group at the 5-position of the furan ring in this compound would be expected to influence the electronics of the furan diene, potentially affecting the rate and selectivity of the cycloaddition.
For metal-catalyzed intramolecular cyclizations, the regiochemistry is often dictated by the mode of activation of the alkyne by the metal catalyst. In the platinum-catalyzed cyclization of 5-(2-furyl)-1-alkynes, the initial coordination of the platinum to the alkyne and the subsequent cyclization to form the platinacarbene intermediate are key steps that control the regiochemical outcome. acs.org The substitution on the furan ring can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction.
Studies on related systems have highlighted the importance of both the catalyst and the substrate structure in controlling the reaction pathway. For instance, in the gold-catalyzed cyclization of furan-ynes, the choice of phosphine (B1218219) ligands on the gold catalyst was found to have a significant impact on the reaction outcome. researchgate.net Furthermore, the position of the alkyne-containing tether on the furan ring (e.g., at the 2- or 3-position) would lead to different regioisomers of the final phenolic product.
The table below summarizes the expected transformations and key selectivity-determining factors for hypothetical intramolecular reactions of an alkyne-tethered derivative of this compound.
| Reaction Type | Key Intermediates | Major Products | Key Selectivity Factors |
| Intramolecular Diels-Alder | Oxa-bridged cycloadduct | Substituted phenols/naphthols | Tether length and flexibility, substitution on the alkyne, reaction temperature. |
| Platinum-catalyzed cyclization | Cyclopropyl platinacarbene, oxepin, arene oxide | Substituted phenols/naphthols | Catalyst, solvent, electronic nature of substituents on the furan and alkyne. |
| Gold-catalyzed cyclization | Allenic intermediate, oxa-bridged cycloadduct | Polycyclic aromatic compounds | Catalyst and ligands, position of the alkyne tether. |
These studies underscore the complexity and synthetic potential of the reactivity of furan-based systems. While specific experimental data for this compound in these transformations is limited in the reviewed literature, the principles derived from analogous systems provide a strong foundation for predicting its chemical behavior and for the design of synthetic strategies utilizing this compound as a versatile building block.
Advanced Analytical Methodologies for Characterization of 3 5 Ethoxycarbonyl 2 Furanyl 1 Propene
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular framework of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Proton NMR spectroscopy of 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information on adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
No publicly available experimental NMR data for this compound could be located in the searched scientific literature. The following tables represent predicted chemical shifts based on structure-activity relationships and known values for similar furan (B31954) and propene derivatives. These are for illustrative purposes and require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on C1' (CH₂) | 5.05 - 5.20 | ddt | ~10.2, ~1.5, ~1.0 |
| H on C2' (CH) | 5.80 - 6.00 | m | - |
| H on C3' (CH₂) | 3.40 - 3.55 | d | ~6.5 |
| H on C3 (furan) | 6.10 - 6.20 | d | ~3.5 |
| H on C4 (furan) | 7.05 - 7.15 | d | ~3.5 |
| Ethyl CH₂ | 4.25 - 4.40 | q | ~7.1 |
| Ethyl CH₃ | 1.30 - 1.45 | t | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1' (CH₂) | 116.0 - 118.0 |
| C2' (CH) | 134.0 - 136.0 |
| C3' (CH₂) | 30.0 - 32.0 |
| C2 (furan) | 158.0 - 160.0 |
| C3 (furan) | 108.0 - 110.0 |
| C4 (furan) | 118.0 - 120.0 |
| C5 (furan) | 145.0 - 147.0 |
| Carbonyl (C=O) | 159.0 - 161.0 |
| Ethyl CH₂ | 60.0 - 62.0 |
| Ethyl CH₃ | 14.0 - 15.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, alkene, and furan functional groups.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | 1715 - 1735 | Strong, sharp carbonyl stretch |
| C=C (Alkene) | 1640 - 1680 | Medium C=C stretch |
| =C-H (Alkene) | 3010 - 3095 | Medium C-H stretch |
| C-O (Ester) | 1000 - 1300 | Strong C-O stretch |
| Furan Ring | ~1500, ~1600 | C=C stretching vibrations |
| C-H (sp³) | 2850 - 3000 | C-H stretching |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous determination of the molecular formula.
For this compound (Molecular Formula: C₁₀H₁₂O₃), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.
While no specific experimental HRMS data was found, the theoretical exact mass is presented below.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₀H₁₂O₃ | 180.07864 |
| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.08649 |
| [M+Na]⁺ | C₁₀H₁₂NaO₃⁺ | 203.06843 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The conjugated system of the furan ring and the ester group in this compound is expected to result in characteristic UV absorption.
Specific experimental UV-Vis data for this compound is not available. The expected absorption maxima are based on similar furan derivatives.
Table 5: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol/Methanol (B129727) | 250 - 270 | π → π* |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly effective method for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive identification.
For the quantitative analysis of this compound, a calibration curve would be constructed using standards of known concentration. The peak area of the compound in a sample can then be compared to the calibration curve to determine its concentration. The selection of an appropriate internal standard is crucial for accurate quantification, as it compensates for variations in sample injection and instrument response.
While specific GC-MS parameters for this compound are not detailed in the available literature, a general approach would involve using a non-polar or medium-polarity capillary column (e.g., HP-5MS) and a temperature program that allows for the efficient separation of the analyte from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. nih.gov It operates by pumping a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller stationary phase particles (typically under 2 μm) and higher pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. For instance, a 30-minute HPLC gradient method for analyzing furanic compounds can be transferred to a UHPLC system and completed in about 5 minutes.
Both HPLC and UHPLC are widely used for the analysis of furan derivatives in various matrices, including coffee and transformer oil. nih.govshimadzu.com For a compound like this compound, a reverse-phase (RP) HPLC or UHPLC method would be highly suitable. sielc.com A C8 or C18 column is typically employed, with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly performed using a UV or diode array detector (DAD). nih.govshimadzu.com
Table 1: Typical HPLC/UHPLC Parameters for Furan Derivative Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reverse-Phase C18 or C8 (e.g., Ascentis® Express C18, Zorbax Eclipse XBD-C8) | nih.govsigmaaldrich.com |
| Mobile Phase | Gradient or isocratic elution with Water ( acidified) and Acetonitrile/Methanol | nih.govshimadzu.comsielc.com |
| Flow Rate | 0.4 - 1.0 mL/min | sigmaaldrich.com |
| Column Temperature | 25 - 35 °C | nih.govsigmaaldrich.com |
| Detector | UV/Diode Array Detector (DAD) | nih.govshimadzu.com |
| Injection Volume | 1 - 20 µL | nih.govsigmaaldrich.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is particularly valuable for quantifying compounds at very low concentrations in complex matrices. nih.gov
The LC-MS/MS system facilitates the simultaneous identification and quantification of analytes. nih.gov It often operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for targeted quantitative analysis. researchgate.netnih.gov This technique has been successfully applied to the analysis of various furan derivatives, including furan fatty acids and nitrofuran metabolites, in diverse samples like human plasma and seafood. researchgate.netnih.gov For this compound, an LC-MS/MS method would offer unparalleled sensitivity and specificity, allowing for trace-level detection and confirmation of its identity through characteristic mass fragmentation patterns. nih.govnih.gov
Table 2: Illustrative LC-MS/MS Parameters for Furan Analog Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| LC Column | Biphenyl or Polar-RP | nih.gov |
| Mobile Phase | A: 10.0 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water; B: 0.1% formic acid in Acetonitrile | nih.gov |
| Flow Rate | 0.400 mL/min | nih.gov |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | nih.gov |
| MS Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode | nih.govresearchgate.net |
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. researchgate.netkemdikbud.go.id In HS-SPME, a fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample), where it adsorbs the volatile analytes. restek.com The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with mass spectrometry (MS). gcms.czmdpi.com
This technique is widely used for the analysis of volatile furan compounds in food and beverages. researchgate.netgcms.czrestek.com The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix composition. researchgate.netkemdikbud.go.id For a volatile compound like this compound, HS-SPME would be an ideal extraction method, offering high sensitivity and minimizing matrix interference. researchgate.netresearchgate.net The choice of SPME fiber is critical; coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are often effective for a broad range of volatile compounds, including furans. researchgate.netresearchgate.net
Table 3: Common SPME Fibers for Volatile Furan Analysis
| Fiber Coating | Target Analytes | Reference |
|---|---|---|
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Highly volatile compounds like furan | researchgate.netresearchgate.net |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Broad range of volatile and semi-volatile compounds | researchgate.net |
| Carbon Wide Range/Polydimethylsiloxane (CWR/PDMS) | Highly volatile compounds of low molecular weight | restek.com |
Classical Analytical Methods for Furan Derivatives
Before the widespread adoption of instrumental methods, classical analytical techniques based on chemical reactions were the primary means of quantitative analysis. These methods, while often less sensitive and more labor-intensive, are still valuable for certain applications and provide a fundamental understanding of the chemical properties of furan derivatives.
Oximation
Oximation is a classical method generally applied to the quantification of aldehydes and ketones. The method is based on the reaction of the carbonyl group with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid in the process. The amount of liberated acid, which is proportional to the amount of the carbonyl compound, is then determined by titration.
This technique is suitable for furan derivatives containing an aldehyde group, such as furfural (B47365). However, its applicability is limited. Certain furan compounds, like furfuryl alcohol, can undergo ring-opening reactions when warmed with the oximation reagent, leading to the formation of other aldehydes and inaccurate results. This significantly restricts the method's utility for a broad range of furan derivatives.
Absorptiometric Techniques
Absorptiometric, or colorimetric, techniques are based on the formation of a colored compound that absorbs light at a specific wavelength. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.
A well-known example for furan derivatives is the reaction of furfural with aniline (B41778) acetate, which produces a distinct red color. This reaction, initially used as a specific qualitative test for furfural (and by extension, pentosans), has been adapted into a quantitative absorptiometric method. It is particularly useful for determining trace amounts of furfural as an impurity in other furan compounds where high sensitivity is required.
Bromination Studies
The reaction of the furan ring with bromine is a characteristic feature of furan chemistry and forms the basis of quantitative bromination methods. Reagents like "pyridine sulphate bromide" can be used to achieve complete saturation of the double bonds within the furan ring for compounds such as furan and furfuryl alcohol. The amount of bromine consumed in the reaction, often determined by back-titration, can be used to quantify the furan derivative.
The nature of the bromination reaction—whether it results in addition (saturation) or substitution—depends on the specific furan derivative, the brominating agent used, and the reaction conditions. nih.govnih.gov For instance, some derivatives like furoic acid are unreactive towards pyridine (B92270) sulphate bromide but will react with an acidified potassium bromide-bromate solution. This differential reactivity can be exploited for the selective analysis of mixtures of furan compounds.
Computational and Theoretical Investigations of 3 5 Ethoxycarbonyl 2 Furanyl 1 Propene
Quantum Chemical Studies on Furan (B31954) Ring Systems
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is the core of a vast number of organic compounds. mdpi.com Its aromaticity, which arises from the delocalization of six π-electrons over the ring, is a key determinant of its chemical behavior. numberanalytics.comchemistrywithdrsantosh.com Quantum chemical studies are essential for elucidating the nuanced electronic structure of the furan ring, which is less aromatic and more reactive than benzene (B151609). wikipedia.org These computational approaches have become an indispensable adjunct to experimental chemistry for studying furan systems. researchgate.net
Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of furan derivatives. researchgate.net This approach is used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to predict the geometrical parameters (bond lengths and angles) of various furan-containing molecules. researchgate.netiiit.ac.in The accuracy of these calculations allows for a reliable prediction of the three-dimensional structure of compounds like 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene, forming the basis for further analysis of its properties.
Table 1: Representative Calculated Geometrical Parameters for a Furan Ring System Calculations performed on a model furan derivative using DFT methods.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | 1.37 Å |
| Bond Length | C=C | 1.35 Å |
| Bond Length | C-C | 1.45 Å |
| Bond Angle | C-O-C | 106.5° |
| Bond Angle | O-C=C | 110.7° |
| Bond Angle | C-C=C | 106.0° |
Computational methods are crucial for assessing the thermodynamic stability of furan isomers and derivatives. researchgate.net The stability of the furan ring itself is influenced by its aromatic character, although it is less stable than benzene due to the electron-withdrawing nature of the oxygen atom, which reduces its resonance energy. numberanalytics.comwikipedia.org Quantum chemical models like Gaussian 4 (G4) have been used to calculate the enthalpy of formation, with furan being the most stable among its C4H4O isomers. researchgate.net
Reaction Mechanism Predictions and Transition State Analysis
Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving furan derivatives. By identifying transition states and intermediates, researchers can predict the most likely reaction pathways. Furan's aromaticity makes it susceptible to electrophilic substitution, and its diene character allows it to participate in cycloaddition reactions like the Diels-Alder reaction. wikipedia.orgnumberanalytics.com
Computational studies have investigated the mechanisms of various furan reactions, such as the Prins reaction, by calculating the geometries of intermediates and transition states. researchgate.net For example, the formation of hydrogenated furans has been studied by examining the intramolecular cyclization of unsaturated alkoxycarbenium ions. researchgate.net These analyses reveal the rate-controlling steps and activation energies, providing a detailed understanding of the reaction kinetics. researchgate.netresearchgate.net This predictive power is essential for designing synthetic routes and understanding the reactivity of specific furan derivatives.
Conformational Analysis of Furan-Propene Structures
Studies on related structures, such as formyl and acetyl derivatives of benzo[b]furan, show that the conformational equilibrium can be dependent on the solvent polarity. rsc.org For acyl derivatives, steric factors can cause deviations from planarity between the furan ring and the substituent. rsc.org Understanding the rotational barriers and the relative energies of different conformers of the furan-propene structure is key to predicting its preferred three-dimensional arrangement and how it might interact with other molecules.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. For furan systems, the oxygen heteroatom donates electron density to the ring, making it more reactive than benzene towards electrophiles. wikipedia.orgnumberanalytics.com DFT calculations are used to determine a range of electronic properties and reactivity descriptors. researchgate.net
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MESP) surfaces, which can be generated from DFT calculations, reveal the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. iiit.ac.in These descriptors help predict how this compound might behave in chemical reactions. researchgate.net
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for a Model Furan Derivative
| Descriptor | Definition | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 0.8 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.7 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.26 |
In Silico Screening and Molecular Docking Studies (focused on understanding interactions, not biological effect)
In silico techniques, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecular target, such as a protein. ijper.orgijpsr.com These studies provide insight into the intermolecular interactions that stabilize the ligand-receptor complex. researchgate.netinnovareacademics.in For furan derivatives, docking studies have been conducted to understand their binding modes with various enzymatic targets. ijper.org
The GLIDE module of Maestro is one software used to perform docking simulations where the protein is held rigid and the ligand is flexible. ijper.org The binding affinity is often estimated using a scoring function, such as the GlideScore (GScore), which accounts for the physics of the binding process. ijper.org Docking studies on furan-containing compounds have revealed the importance of specific interactions, such as pi-pi stacking between the furan ring and aromatic amino acid residues (e.g., tyrosine or phenylalanine) in the protein's active site. ijper.org These computational models are invaluable for understanding the structural basis of molecular recognition without focusing on the ultimate biological or therapeutic effect.
Applications of 3 5 Ethoxycarbonyl 2 Furanyl 1 Propene As a Synthetic Building Block
Precursor in the Synthesis of Advanced Furan (B31954) Architectures
The furan moiety within 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene is a cornerstone for building sophisticated furan-containing molecules. The catalytic generation of metal (2-furyl)carbene complexes from furan derivatives has emerged as a powerful synthetic methodology. chim.it These highly reactive intermediates can be trapped in situ by various substrates, leading to the formation of functionalized furan derivatives through processes that are often characterized by high atom economy. chim.it While enynones are common precursors for these carbene intermediates, the underlying principle of leveraging the furan ring's reactivity is broadly applicable. chim.it
The synthetic potential of furyl-containing building blocks is further demonstrated in cascade acid-catalyzed reactions. For instance, reactions of 2-methylfuran (B129897) with α,β-unsaturated carbonyl compounds, followed by oxidation, yield highly functionalized furans. semanticscholar.orgresearchgate.net This strategy allows for the construction of complex products from readily available starting materials, and the reactive sites on this compound make it a suitable candidate for similar multi-step, one-pot syntheses.
Role in Complex Heterocyclic and Polycyclic System Construction
The furan core can also be integrated into larger heterocyclic systems. A one-pot, three-component synthesis has been developed to produce substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones. beilstein-journals.org The electron-withdrawing nature of the heterocyclic substituent plays a pivotal role in the success of this reaction. beilstein-journals.org Given the electronic properties imparted by the ethoxycarbonyl group, derivatives of this compound could be envisioned as precursors to the necessary diketone intermediates for constructing such complex aniline (B41778) structures.
Development of Functionalized Furan Derivatives
The development of new methods for obtaining furan derivatives is a dynamic area of modern organic chemistry, driven by their presence in many medicinally important compounds. researchgate.net A variety of catalytic systems have been employed to synthesize polysubstituted furans under mild conditions. For example, a palladium-catalyzed cyclization/etherification cascade of N-propargyl arylamines has been described for creating furans bearing indoline (B122111) skeletons. researchgate.net Similarly, phosphoric acid-catalyzed regioselective cascade reactions of para-quinone methides with β-ketodinitriles afford trisubstituted furans in high yields. researchgate.net
Copper-catalyzed cascade reactions have also proven effective, such as a phosphorodithiolation/cyclization of β-ketodinitriles to synthesize pyrrole-functionalized phosphorodithioates. researchgate.net These innovative approaches often avoid the need for noble metal catalysts, aligning with the principles of green chemistry. researchgate.net The structure of this compound, with its multiple reaction sites, allows it to be a substrate or precursor in such diverse catalytic transformations for generating novel, highly functionalized furan derivatives.
Table 1: Catalytic Methods for Furan Functionalization
| Catalytic System | Reaction Type | Reactants | Product Type |
|---|---|---|---|
| Palladium Catalyst | Cyclization/Etherification Cascade | N-propargyl arylamines with a 1,3-dicarbonyl side chain | Polysubstituted furans with indoline skeletons |
| Phosphoric Acid | Regioselective Cascade Cyclization/Amination | para-Quinone methides and β-ketodinitriles | Trisubstituted furans |
Integration into Materials Science Research
The unique chemical structure of furan derivatives makes them attractive building blocks for advanced materials, including polymers and metal-organic frameworks. Their derivation from renewable resources adds to their appeal in creating sustainable materials.
Furan is an appealing monomer for constructing biorenewable and biodegradable π-conjugated frameworks for use in organic electronics. researchgate.net The synthesis of regioregular polyfurans can be achieved using chain-growth catalyst-transfer polycondensation. researchgate.net This method has been used to create poly(3-hexylfuran), demonstrating that furyl-based monomers can polymerize in a controlled, chain-growth manner. researchgate.net
Furthermore, the propene group on this compound provides an additional handle for polymerization. This functionality allows for its incorporation into polymers via standard olefin polymerization techniques. For example, terpolymerization of ethylene, propylene, and a diene like 5-ethylidene-2-norbornene is a common industrial process. mdpi.com Analogously, this compound could serve as the diene component, enabling the synthesis of specialty elastomers with furan functionalities. The Sonogashira coupling reaction is another powerful tool used to prepare novel copolymers containing ethynylene units, which can be linked to furan-containing monomers to create materials with specific optical and electrochemical properties. mdpi.comresearchgate.net
Biomass is considered a viable, renewable alternative to fossil fuels for producing organic carbon-based building blocks. frontiersin.org Furfural (B47365), derived from the dehydration of C5 sugars from lignocellulosic biomass, is recognized as a key platform chemical for the synthesis of a wide range of furan derivatives and other value-added chemicals. researchgate.net The conversion of furfural and its derivatives into biofuels and biochemicals is a central theme in sustainable chemistry. researchgate.net
This compound is structurally related to compounds derived from furfural and 5-hydroxymethylfurfural (B1680220) (HMF), another crucial biomass-derived platform chemical. researchgate.net The synthesis of such functionalized furans from renewable feedstocks is a critical step in reducing reliance on petrochemicals. researchgate.net By serving as a versatile intermediate, this compound contributes to the value chain of sustainable chemical production, transforming simple, bio-based platform molecules into complex structures for high-value applications in pharmaceuticals and materials science. jcu.edu.au
Future Research Trajectories and Contemporary Challenges
Innovations in Green Chemistry for Synthesis of Furan (B31954) Derivatives
The synthesis of furan derivatives is undergoing a significant transformation driven by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of renewable resources. uniroma1.it A major focus is the development of eco-friendly catalytic systems and the use of sustainable starting materials. mdpi.com Biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are central to this effort, providing a renewable pathway to a wide array of furan compounds. mdpi.com
Recent innovations include the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. nanochemres.org For instance, silver nanostructures prepared using plant extracts have been shown to be effective catalysts for the synthesis of furans in environmentally benign solvents like dichloromethane (B109758) at room temperature. nanochemres.org Another approach involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, offering a greener alternative for producing furan derivatives like 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid. rsc.org These methods exemplify a shift away from traditional synthetic routes that often rely on harsh conditions and toxic reagents. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhances the efficiency and sustainability of producing furan derivatives. rsc.org
| Green Synthesis Approach | Catalyst/Reagent | Key Advantages | Potential Application to 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene |
| Biomass Valorization | Acid catalysts | Utilizes renewable feedstocks like furfural. researchgate.net | Synthesis of the furan core from biomass. |
| Heterogeneous Catalysis | Biosynthesized Silver Nanoparticles | Reusable catalyst, mild reaction conditions, reduced waste. nanochemres.org | Potential for catalyzing the formation of the furan ring. |
| Green Solvents/Reagents | Dimethyl Carbonate (DMC) | Acts as both a green solvent and reagent. rsc.org | A sustainable medium for synthesis steps. |
| One-Pot Synthesis | Various | Increased efficiency, reduced waste and energy consumption. rsc.org | Combining multiple synthetic steps into a single process. |
Exploration of Undiscovered Reaction Pathways for the Propene and Ethoxycarbonyl Moieties
Future research will likely focus on uncovering novel reaction pathways for the functional groups present in this compound, namely the propene (allyl) and ethoxycarbonyl groups. The reactivity of the allyl group attached to the furan ring presents opportunities for diverse chemical transformations. For instance, allylic iodides can react with silver trichloroacetate (B1195264) in the presence of furans to form allylfurans. rsc.org Further exploration could involve gold(I)-catalyzed Claisen-type rearrangements of ynenyl allyl ethers to create polysubstituted furans, a method that allows for the efficient formation of quaternary centers under mild conditions. nih.gov
The ethoxycarbonyl group is also a versatile handle for further chemical modification. Research into its transformation could include hydrolysis to the corresponding carboxylic acid, followed by a Curtius rearrangement to form an amine, or conversion into other esters or amides. organic-chemistry.org The development of novel catalytic systems that can selectively activate the C-O or C=O bonds of the ester group will be crucial for expanding the synthetic utility of this moiety. The intramolecular Diels-Alder reaction of allyl acetals derived from furfurals represents an innovative strategy to form complex oxanorbornene structures, which are formal adducts with the typically unreactive dienophile allyl alcohol. rsc.org This highlights the potential for discovering new cycloaddition pathways involving the propene group.
| Moiety | Potential Reaction Type | Description |
| Propene (Allyl) | Gold-Catalyzed Rearrangement | A Claisen-type rearrangement of related allyl ethers could lead to complex, substituted furans. nih.gov |
| Propene (Allyl) | Intramolecular Diels-Alder | Cycloaddition reactions of derivatives could yield polycyclic structures. rsc.org |
| Ethoxycarbonyl | Hydrolysis and Derivatization | Conversion to carboxylic acid allows for a wide range of subsequent transformations. organic-chemistry.org |
| Ethoxycarbonyl | Selective Reduction | Development of catalysts for the selective reduction of the ester to an alcohol or aldehyde. |
Chemoenzymatic Approaches to Furan Compound Synthesis
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical catalysis, is a rapidly growing field with significant potential for the production of furan derivatives. researchgate.net Biocatalysis offers several advantages, including mild reaction conditions, high selectivity (chemo-, regio-, and enantioselectivity), and environmental friendliness. researchgate.net
Enzymes such as lipases have been successfully used in the solvent-free, two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) to produce oligofuranoate diols with excellent end-group fidelity. acs.org Whole-cell biocatalysts are also being explored for the synthesis of furan-based chemicals. frontiersin.orgx-mol.net For example, recombinant Escherichia coli has been used for the biocatalytic synthesis of furan carboxylic acids from furan aldehydes. x-mol.net Amine dehydrogenases and aminotransferases are being investigated for the asymmetric reductive amination of furan-based ketones to produce chiral amines. acs.org These approaches could be adapted for the synthesis of precursors to this compound or for its further functionalization. The primary challenge in this area is the discovery and engineering of robust enzymes that can tolerate the organic solvents and reaction conditions often required for furan chemistry. researchgate.net
| Enzymatic Approach | Enzyme Class | Example Application | Relevance to Furan Synthesis |
| Polycondensation | Lipases (e.g., Candida antarctica Lipase B) | Synthesis of furan-based oligomer diols. acs.org | Potential for esterification reactions to form the ethoxycarbonyl group. |
| Oxidation | Dehydrogenases | Synthesis of furan carboxylic acids from furan aldehydes. x-mol.net | Could be used in the synthesis of the furan-2-carboxylate (B1237412) precursor. |
| Amination | Amine Dehydrogenases/Aminotransferases | Asymmetric synthesis of chiral furan-based amines. acs.org | Potential for introducing nitrogen-containing functional groups. |
Computational Design and Predictive Modeling for Novel Transformations
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and optimization of new chemical reactions. mdpi.com Density Functional Theory (DFT) calculations, for instance, can be used to investigate reaction mechanisms, predict reaction barriers, and understand the stability of intermediates. acs.org This theoretical insight can guide the rational design of catalysts and the optimization of reaction conditions, saving significant time and resources in the laboratory. researchgate.net
For furan derivatives, computational studies have been employed to understand their formation in thermally processed foods and to model their combustion properties. mdpi.comnih.gov Similar methods can be applied to predict the reactivity of this compound and to design novel transformations. For example, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of new furan derivatives, such as their potential as corrosion inhibitors. digitaloceanspaces.com By simulating the interaction of the molecule with different reagents and catalysts, researchers can identify promising new reaction pathways before attempting them experimentally. The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance the power of predictive modeling in the design of novel furan-based compounds and materials.
| Computational Method | Application | Potential for this compound Research |
| Density Functional Theory (DFT) | Mechanistic studies, calculation of reaction barriers. acs.org | Predicting the feasibility of novel reaction pathways for the propene and ethoxycarbonyl groups. |
| Kinetic and Thermodynamic Modeling | Predicting reaction outcomes and product distributions. researchgate.netnih.gov | Optimizing synthesis conditions and identifying potential side reactions. |
| Quantitative Structure-Property Relationship (QSPR) | Predicting chemical and physical properties. digitaloceanspaces.com | Designing derivatives with desired properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
